1-(2-Chloro-4-methylbenzyl)azetidin-3-amine
Overview
Description
1-(2-Chloro-4-methylbenzyl)azetidin-3-amine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azetidines are a class of organic compounds characterized by a four-membered ring containing a nitrogen atom . They are often used in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . The specific targets of “1-(2-Chloro-4-methylbenzyl)azetidin-3-amine” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action of azetidines can vary widely depending on their specific structure and functional groups. They can interact with their targets through a variety of mechanisms, including nucleophilic substitution and ring-opening reactions .
Biochemical Pathways
Azetidines can participate in a variety of biochemical pathways. For example, they can act as amino acid surrogates and play a role in peptidomimetic and nucleic acid chemistry . They can also participate in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
Result of Action
The molecular and cellular effects of azetidines can vary widely depending on their specific structure and functional groups. They can have a variety of biological activities, including antibacterial and antimicrobial effects, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-8-2-3-9(11(12)4-8)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLKJHOEFRJVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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